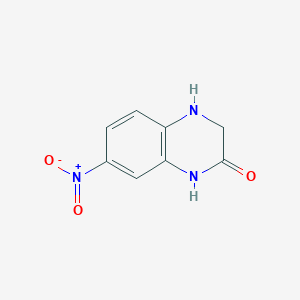

7-Nitro-3,4-dihydro-1H-quinoxalin-2-one

Overview

Description

7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C8H7N3O3. This compound is part of the quinoxaline family, known for its diverse pharmacological and industrial applications . The structure of this compound consists of a quinoxaline core with a nitro group at the 7th position, which contributes to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the quinoxaline ring, followed by nitration to introduce the nitro group at the 7th position . Industrial production methods often employ green chemistry principles to minimize environmental impact and improve yield .

Chemical Reactions Analysis

7-Nitro-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions . Major products formed from these reactions include aminoquinoxalines, nitroquinoxalines, and other substituted quinoxalines .

Scientific Research Applications

Antiparasitic Activity

Research has demonstrated that derivatives of 7-nitroquinoxalin-2-one exhibit potential as antiparasitic agents. A study focused on the evaluation of its effectiveness against Trypanosoma cruzi, the causative agent of Chagas' disease. The compound was tested in various forms (trypomastigote and epimastigote) and showed promising results in inhibiting parasite growth through cytotoxicity assays .

Antibacterial Properties

Another significant application is its antibacterial activity. New quinoxalinone derivatives have been synthesized and tested for their ability to inhibit bacterial growth. These compounds have shown effectiveness against various strains, indicating a potential for development into new antibacterial therapies .

Platelet Aggregation Inhibition

7-Nitro-3,4-dihydroquinoxalin-2-one has been studied for its effects on platelet aggregation. Compounds derived from it were tested for cardiotonic activity and selective inhibition of platelet aggregation, which is crucial in managing cardiovascular diseases . One derivative demonstrated high selectivity and potency in inhibiting platelet aggregation.

Synthesis and Derivatives

The synthesis of 7-nitro-3,4-dihydroquinoxalin-2-one involves several chemical reactions that can yield various derivatives with enhanced biological activities. For example:

| Compound | Structure | Biological Activity |

|---|---|---|

| VAM2-1 | Structure | Anti-Trypanosoma cruzi |

| VAM2-2 | Structure | Antibacterial |

| VAM2-3 | Structure | Platelet aggregation inhibitor |

These derivatives are synthesized through modifications such as introducing different substituents at various positions on the quinoxaline ring to enhance their pharmacological profiles .

Case Study 1: Antiparasitic Efficacy

In a controlled laboratory setting, researchers evaluated the antiparasitic efficacy of several nitroquinoxaline derivatives against T. cruzi. The study found that certain compounds significantly inhibited the growth of both the trypomastigote and epimastigote forms, suggesting their potential as therapeutic agents for Chagas' disease .

Case Study 2: Antibacterial Activity Assessment

A series of new quinoxalinone derivatives were synthesized and tested for antibacterial properties against common pathogens. The results indicated that some compounds exhibited potent antibacterial activity comparable to existing antibiotics, highlighting their potential for further development into clinical treatments .

Mechanism of Action

The biological activity of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is primarily attributed to its ability to interact with specific molecular targets and pathways. The nitro group plays a crucial role in its mechanism of action, often participating in redox reactions that generate reactive intermediates capable of modifying biological macromolecules . These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

7-Nitro-3,4-dihydro-1H-quinoxalin-2-one can be compared with other quinoxaline derivatives, such as:

3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure but lack the nitro group, resulting in different biological activities.

Quinoxaline-2,3-diones: These derivatives have a dione functionality, which alters their chemical reactivity and pharmacological properties.

Nitroquinoxalines: Compounds with nitro groups at different positions exhibit varying degrees of biological activity and chemical stability.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Pharmacological Profile

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives, including this compound, exhibit notable anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting multiple pathways. For instance, they can interfere with the epidermal growth factor receptor (EGFR) signaling pathway and inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Inhibition of COX-2 and LDHA

The compound has also been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in cancer metabolism and progression. In vitro studies indicated that certain derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antiplatelet Activity

Research has identified 7-nitro derivatives as selective inhibitors of platelet aggregation. One study highlighted that a specific derivative demonstrated potent inhibitory effects on platelet aggregation without affecting other cardiovascular parameters, suggesting its potential use in preventing thrombotic events .

Structure-Activity Relationships (SAR)

Understanding the structural features that contribute to the biological activity of this compound is crucial for the development of more effective derivatives. The following table summarizes key findings related to SAR:

| Substituent | Biological Activity | IC50 Value (µg/mL) |

|---|---|---|

| 6-Cl | High COX-2 inhibition | 96.19 ± 5.39 |

| 6-OCH3 | Moderate COX-2 inhibition | 121.55 ± 1.41 |

| 7-OCH3 | Variable efficacy | 99.02 ± 5.09 |

| Aryl groups with H-bonding potential | Enhanced activity against cancer cell lines | Not specified |

This table illustrates how different substituents can significantly alter the compound's efficacy against specific biological targets.

Case Studies

Case Study: Anticancer Efficacy

A study involving HCT-116 and LoVo colorectal cancer cell lines revealed that compounds derived from quinoxaline structures showed varying degrees of cytotoxicity. The most potent derivatives induced apoptosis through the downregulation of anti-apoptotic proteins such as Bcl2 .

Case Study: Antiplatelet Effects

In another investigation focused on cardiovascular health, a derivative of 7-nitro-3,4-dihydroquinoxalin-2-one was tested for its ability to prevent platelet aggregation in vitro. It was found to selectively inhibit platelet activation pathways without affecting overall cardiovascular function, indicating a potential therapeutic application in managing thrombotic diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 7-nitro-3,4-dihydro-1H-quinoxalin-2-one, and how do reaction conditions influence yield?

A two-step strategy is commonly employed:

Nitro group introduction : React 4-fluoro-2-nitroaniline with ethyl bromoacetate under reflux conditions to form intermediates.

Cyclization : Reduce the nitro group using catalytic hydrogenation (e.g., H₂/Pd-C) or alternative reductants (e.g., Fe/HCl), followed by acid-mediated cyclization. Prolonged stirring (up to 48 hours) is critical for ring closure .

Optimization : Elevated temperatures (110°C) and controlled pH improve cyclization efficiency . Competing side reactions, such as over-reduction, require careful monitoring of hydrogen gas flow and reaction time .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Spectroscopy : Use -NMR to identify aromatic protons (δ 7.2–8.5 ppm) and nitromethyl groups (δ 4.2–4.5 ppm).

- X-ray crystallography : Resolve the crystal structure to confirm nitro group positioning and hydrogen-bonding interactions (e.g., O···H–N). Reference PubChem data (InChIKey: FFRYUAVNPBUEIC) for validation .

- Mass spectrometry : Compare experimental molecular weight (191.18 g/mol) with theoretical values .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First aid : For skin contact, wash immediately with water (≥15 minutes); seek medical attention if irritation persists. Store away from oxidizing agents due to nitro group reactivity .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies optimize the bioactivity of 7-nitro-3,4-dihydroquinoxalin-2-one derivatives?

- Scaffold modification : Introduce substituents (e.g., halogens, alkyl groups) at the 3- or 7-position to enhance binding affinity. For example, 7-fluoro analogues show improved CNS penetration .

- Pharmacophore mapping : Use molecular docking to identify interactions with target receptors (e.g., dopamine D₂ for antipsychotic activity). Compare with non-typical antipsychotic intermediates like 7-hydroxy-3,4-dihydrocarbostyril .

- In vitro assays : Test cytotoxicity (MTT assay) and receptor inhibition (IC₅₀) to prioritize lead compounds .

Q. What strategies resolve contradictions in reported synthetic yields for nitro-substituted dihydroquinoxalinones?

- Reagent purity : Trace moisture in ethyl bromoacetate can hydrolyze intermediates, reducing cyclization efficiency. Use molecular sieves or anhydrous solvents .

- Catalyst selection : Compare Pd-C vs. Raney Ni for nitro reduction. Pd-C often provides higher selectivity but lower yields in polar solvents .

- Data normalization : Report yields relative to starting material purity and reaction scale. For example, Tanimori et al. (2010) achieved 72% yield at 10 mmol scale with low Cu catalyst loading .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C-3 for SNAr reactions).

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess transition-state stabilization .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What crystallographic techniques elucidate the solid-state behavior of this compound?

- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., π–π stacking of quinoxaline rings) and hydrogen-bonding networks.

- Thermal analysis : Use DSC/TGA to study phase transitions and stability up to decomposition temperatures (~250°C) .

- Powder XRD : Monitor polymorphic forms during scale-up to ensure batch consistency .

Q. How do nitro group positioning and electronic effects influence spectroscopic properties?

- UV-Vis spectroscopy : Nitro groups induce bathochromic shifts due to n→π* transitions. Compare λₘₐₓ for 7-nitro vs. 6-nitro isomers .

- IR spectroscopy : Identify asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) to confirm nitro orientation .

- Electrochemical analysis : Cyclic voltammetry reveals reduction potentials correlated with nitro group electron-withdrawing strength .

Q. What mechanistic insights explain competing pathways during nitro group reduction?

- Catalytic hydrogenation : Pd-C facilitates selective nitro→amine conversion, while Fe/HCl may generate hydroxylamine intermediates .

- Acid-mediated pathways : Protonation of the nitro group increases electrophilicity, favoring cyclization over reduction byproducts .

- Side reactions : Monitor for quinoxaline ring opening under strongly acidic conditions (pH < 2) .

Q. How can green chemistry principles improve the sustainability of this compound synthesis?

- Solvent selection : Replace chlorinated solvents (e.g., CHCl₃) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst recycling : Immobilize Pd nanoparticles on silica to reduce metal waste .

- Atom economy : Optimize stoichiometry to minimize byproducts (e.g., use LiAlH₄ for precise hydride transfer) .

Properties

IUPAC Name |

7-nitro-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,9H,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRCQCJQHUFFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601216 | |

| Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5310-52-1 | |

| Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.